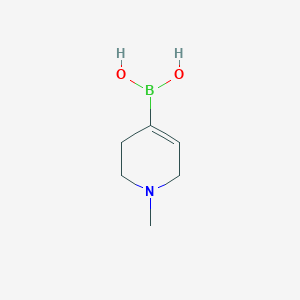

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Description

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS: 1397106-57-8, MW: 140.98) is a boronic acid derivative featuring a partially saturated tetrahydropyridine ring. It is stored under inert conditions at -20°C due to its sensitivity . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, evidenced by its inclusion in pinacol ester derivatives (e.g., FM-2467, FM-6534) for Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BNO2/c1-8-4-2-6(3-5-8)7(9)10/h2,9-10H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAKMPWXINHZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCN(CC1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with a boron-containing reagent. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the tetrahydropyridine derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in cross-coupling reactions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has been studied for its potential therapeutic applications, particularly as an inhibitor in the treatment of various diseases:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have explored the use of this compound in developing novel anticancer agents by targeting specific pathways involved in tumor growth and metastasis .

- Antiviral Properties : Some derivatives of boronic acids have shown promise as antiviral agents. Investigations into their mechanism of action suggest they may interfere with viral replication processes .

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to participate in various reactions:

- Suzuki Coupling Reactions : (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid serves as a key reagent in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Sensor Development

The unique properties of boronic acids allow their application in sensor technology:

- Glucose Sensors : Boronic acids can selectively bind to diols (such as glucose), making them suitable for developing glucose sensors. Research has focused on incorporating (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid into sensor designs to enhance sensitivity and selectivity for glucose detection .

Case Study 1: Anticancer Development

A study published in the Journal of Medicinal Chemistry examined a series of boronic acid derivatives for their anticancer activity. The results indicated that modifications to the tetrahydropyridine structure significantly enhanced potency against specific cancer cell lines. The study highlighted the potential of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid as a lead compound for further development .

Case Study 2: Sensor Application

In a recent publication in Analytical Chemistry, researchers developed a glucose sensor using (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid as a recognition element. The sensor demonstrated high selectivity and sensitivity towards glucose in physiological conditions, showcasing its potential for real-time monitoring of blood glucose levels in diabetic patients .

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by forming reversible covalent bonds with active site residues. This interaction can modulate the activity of the enzyme and affect various cellular processes .

Comparison with Similar Compounds

Structural Comparison with Related Boronic Acids

The compound’s tetrahydropyridine ring distinguishes it from other boronic acids:

- Aryl Boronic Acids : Compounds like 4-methoxyphenylboronic acid () and phenanthren-9-yl boronic acid () lack heterocyclic saturation, leading to differences in electronic properties and steric bulk.

- Pinacol Esters : The target compound’s pinacol esters (e.g., FM-2467) enhance stability compared to free boronic acids, a common strategy to mitigate hydrolysis issues .

Physicochemical Properties and Solubility

- Solubility Challenges: Aryl boronic acids like pyren-1-yl boronic acid () face precipitation issues in aqueous media, limiting assay reliability.

- Stability : Boronic acids are prone to protodeboronation, but pinacol esters (e.g., FM-2467) mitigate this, enhancing shelf-life and reactivity in synthetic applications .

Biological Activity

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

- Molecular Formula : C₁₂H₁₆BNO₂

- Molecular Weight : 217.07 g/mol

- CAS Number : 2377587-36-3

- Physical State : Crystalline powder

- Purity : Typically ≥ 97%

Research indicates that (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid exhibits various biological activities through distinct mechanisms:

-

Antiparasitic Activity :

- The compound has shown promising results against Cryptosporidium species, which cause cryptosporidiosis. It operates by inhibiting specific stages of the parasite's life cycle, particularly during the late stages of asexual growth and blocking sexual development .

- In in vitro assays, it exhibited an effective concentration (EC50) of approximately 2.1 μM against C. parvum, demonstrating oral efficacy in animal models .

- Antimicrobial Properties :

Case Studies and Research Findings

Several studies have highlighted the biological activity of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid:

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Condition | EC50 (µM) | Study Reference |

|---|---|---|---|

| Antiparasitic | C. parvum | 2.1 | |

| Antimicrobial | Multidrug-resistant bacteria | TBD | |

| Anticancer | Various cancer cell lines | TBD |

Case Study: Antiparasitic Efficacy

In a study focused on the antiparasitic effects of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid:

- The compound demonstrated significant efficacy in reducing parasitemia in mouse models infected with C. parvum.

- It was noted for its unique action mode compared to other anticryptosporidial agents like tRNA-synthetase inhibitors and phosphatidyl-inositol-4-kinase inhibitors .

Safety and Toxicology

Preliminary assessments suggest that (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has a favorable safety profile; however, detailed toxicological studies are necessary to fully understand its implications for human use.

Q & A

Q. Basic Research Focus

- Purification :

- Solvent Crystallization : Chloroform (high solubility) followed by methylcyclohexane (low solubility) for impurity removal .

- HPLC : Reverse-phase chromatography with C18 columns, using acetonitrile/water gradients for isolation .

- Characterization :

- ¹H/¹³C NMR : Confirm boronic acid presence via B-OH protons (~δ 7–9 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions .

How can researchers resolve contradictions in reported biological activities of boronic acid derivatives, such as anticancer potency?

Advanced Research Focus

Contradictions in bioactivity (e.g., glioblastoma cell inhibition ) arise from:

- Structural Variability : Substituents on the pyridine ring (e.g., ethoxy vs. methyl groups) alter reactivity and target binding .

- Experimental Design :

- Dose-Response Curves : Use IC₅₀ values to standardize potency comparisons.

- Cellular Models : Validate results across multiple cell lines (e.g., MEC1 leukemia vs. glioblastoma) .

- Data Analysis : Multivariate regression to correlate clogP, oxidation rates, and bioactivity .

What computational strategies aid in designing boronic acid-based therapeutics targeting enzyme inhibition?

Q. Advanced Research Focus

- Bioisosteric Replacement : Substitute carboxyl groups with boronic acids to enhance binding via reversible covalent interactions (e.g., protease inhibition) .

- Molecular Docking : Use software like AutoDock to predict binding modes with serine hydrolases or oxidoreductases .

- QSAR Models : Correlate electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .

How do solvent systems impact the solubility and reactivity of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid in Suzuki-Miyaura couplings?

Basic Research Focus

Solubility data in organic solvents (Fig. 2 ):

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Dipropyl ether | 8.2 |

| Chloroform | 5.6 |

| Acetone | 3.1 |

| Methylcyclohexane | <0.1 |

- Reactivity Insight : Dipropyl ether enhances reaction rates due to high solubility, while methylcyclohexane is ideal for workup .

- Methodological Tip : Pre-dry solvents to minimize boroxine formation .

What are the challenges in quantifying boronic acid degradation products, and how can they be mitigated?

Q. Advanced Research Focus

- Degradation Pathways : Hydrolysis to boroxines or oxidation to phenol derivatives .

- Analytical Solutions :

- HPLC-UV/MS : Use phenylboronic acid columns to separate degradation products .

- Affinity Assays : Alizarin red S competes with diols for boron binding, quantifying free acid content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.